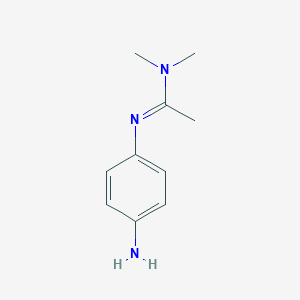

N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Beschreibung

N'-(4-Aminophenyl)-N,N-dimethylacetamidine (CAS: 35556-08-2), also known as dADT, is a metabolite of the anthelmintic drug tribendimidine. Its molecular formula is C₁₀H₁₅N₃ (molecular weight: 177.25 g/mol), featuring a dimethylacetamidine group attached to a 4-aminophenyl moiety . This compound is critical in pharmacology due to its role in tribendimidine’s broad-spectrum activity against parasitic worms. It is synthesized and purified for analytical and research purposes, with storage recommendations at +4°C .

Eigenschaften

IUPAC Name |

N'-(4-aminophenyl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUCSAKZQUXQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35556-08-2 | |

| Record name | Bay-d 9216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035556082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–82°C | Maximizes reaction rate |

| Molar Ratio (Acetal:Amine) | 1.5:1–2:1 | Prevents unreacted amine |

| Solvent Volume (ACN:Amine) | 15–20 mL/g | Ensures complete dissolution |

| Distillation Pressure | 5–10 kPa | Minimizes thermal degradation |

Yield and Purity Data

| Starting Material | Yield (%) | Purity (%) | Characterization Method |

|---|---|---|---|

| 4-Tetradecylaniline | 90 | 97 | NMR, IR |

| 4-Octadecylaniline | 90 | 95 | NMR |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the dimethyl acetal, followed by elimination of methanol. Acetonitrile’s dual role minimizes side reactions and simplifies purification.

Critical Analysis of Reaction Conditions

Temperature Dependence

Elevated temperatures (80–90°C) reduce reaction times from hours to minutes but risk thermal decomposition. Controlled heating via oil baths ensures consistent results.

Solvent Recovery

Acetonitrile from the upper phase is reclaimed via distillation (30–100°C, 1–100 kPa) and reused up to 10 times without yield loss, underscoring the method’s sustainability.

Byproduct Management

Methanol, a byproduct, is efficiently removed during distillation. No additional neutralization or washing steps are required, streamlining the process.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Quantitative NMR analysis confirms purity ≥95%, with no detectable impurities in the final product.

Comparative Evaluation of Methods

| Method | Time (min) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional | 18–24 hours | 70–80 | 85–90 | Limited |

| Optimized Single-Pot | 15–20 | 90 | 95–97 | Industrial |

The single-pot method’s brevity and high efficiency make it superior for large-scale production.

Challenges and Limitations

Analyse Chemischer Reaktionen

Amidine Group

The amidine moiety (-N-C=N-) exhibits dual reactivity:

-

Hydrolysis : Forms N,N-dimethylacetamide and 4-aminobenzaldehyde under acidic or basic conditions .

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the imine nitrogen .

Example Reaction with Methyl Iodide

Aromatic Amine Group

The para-aminophenyl group participates in:

-

Diazotization : Forms diazonium salts for coupling reactions (e.g., azo dyes) .

-

Electrophilic Substitution : Bromination or nitration occurs at the ortho/para positions relative to the amine .

Biological Interactions

Derivatives of N'-(4-aminophenyl)-N,N-dimethylacetamidine inhibit DNA methyltransferases (DNMTs) , enzymes critical in epigenetic regulation . Key findings include:

Structure-Activity Relationships (SAR)

| Modification | Effect on DNMT3A Inhibition |

|---|---|

| Substitution with bicyclic groups | Increased potency |

| Methylation at amidine nitrogen | Reduced activity |

| Deuterated analogs | Enhanced metabolic stability |

Stability and Hazard Profile

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine typically involves the reaction of 4-aminophenyl derivatives with N,N-dimethylacetamide or its acetal forms. A notable method utilizes acetonitrile as both a solvent and an extracting agent, allowing for efficient separation of the product from unreacted materials. This method can achieve yields exceeding 90% with high purity levels .

Antibacterial and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit antibacterial and anti-inflammatory activities. These compounds have been investigated for their potential use in treating infections and inflammatory diseases due to their ability to inhibit bacterial growth and modulate immune responses .

Anticancer Activity

Some studies have highlighted the anticancer properties of this compound class. This compound derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents .

Agricultural Applications

The compound's utility extends to agriculture, where it functions as a pesticide. Its low toxicity and high efficacy make it an attractive option for developing environmentally friendly agricultural products. The compound can be used to synthesize nitrogen-containing heterocycles that are effective against various pests while minimizing environmental impact .

Material Science Applications

In materials science, this compound is explored for its role as a surfactant in CO2/N2 switching processes. This application is significant in developing new materials that can adapt to different environmental conditions, enhancing their functionality in various industrial processes .

Synthesis Efficiency

A study demonstrated an innovative synthesis route that combines reaction and extraction processes to produce high-purity this compound efficiently. The method significantly reduced synthesis time while maintaining product quality, showcasing the compound's potential for large-scale production .

Biological Evaluation

In a biological evaluation study, several derivatives of this compound were synthesized and tested for their ability to inhibit DNA methyltransferases, enzymes involved in epigenetic regulation. Some derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents in cancer treatment by modulating gene expression .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Antibacterial, anti-inflammatory, anticancer agents | Promising candidates for drug development |

| Agriculture | Pesticides | Low toxicity; environmentally friendly |

| Material Science | CO2/N2 switching surfactants | Enhances material adaptability |

| Organic Synthesis | Intermediates for nitrogen-containing heterocycles | High yield synthesis methods available |

Wirkmechanismus

The mechanism of action of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (adADT)

- CAS : 1358054-66-6

- Molecular Formula : C₁₂H₁₇N₃O

- Molecular Weight : 219.28 g/mol

- Key Differences: The 4-aminophenyl group in dADT is acetylated to form adADT, introducing a carbonyl group (O) that alters polarity and metabolic stability. This modification reduces adADT’s reactivity compared to dADT, as observed in tribendimidine’s metabolic pathway .

- Applications : Used as a biochemical standard and parasiticide intermediate. Requires storage at -20°C due to increased sensitivity to degradation .

N,N-Dimethylacetamidine (CAS: 2909–14–0)

- Molecular Formula : C₃H₉N₂

- Molecular Weight : 85.12 g/mol

- Key Differences: Lacks the 4-aminophenyl group, resulting in a simpler structure with fewer aromatic interactions. Primarily used as a chemical intermediate in organic synthesis .

α-Phenoxy-N,N-dimethylacetamidine

- Structural Features: Contains a phenoxy group instead of the 4-aminophenyl moiety.

- Reactivity: Forms bridged ions in reactions with 2,4-dinitrophenol (DNP), differing from dADT’s metabolic pathways .

Physicochemical Properties

*PSA (Polar Surface Area) calculated using SMILES notation .

Research Findings and Comparative Insights

Metabolic Stability

Reactivity in Organic Reactions

- α-Phenoxy-N,N-dimethylacetamidine reacts with DNP to yield bridged ions, whereas dADT undergoes hydrolysis or acetylation under similar conditions .

Biologische Aktivität

N'-(4-Aminophenyl)-N,N-dimethylacetamidine is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

- Molecular Formula : C10H13N3

- Molecular Weight : 177.23 g/mol

- CAS Number : 35556-08-2

The compound is characterized by an acetamidine functional group attached to a para-aminophenyl moiety, which contributes to its biological properties.

This compound primarily interacts with various biological targets, notably enzymes and receptors involved in neurotransmitter metabolism. It has been shown to inhibit monoamine oxidase (MAO) , an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Interaction with Enzymes

-

Monoamine Oxidase Inhibition :

- The compound binds to the active site of MAO, preventing it from metabolizing neurotransmitters.

- This mechanism suggests potential use in treating mood disorders or neurodegenerative diseases where neurotransmitter levels are disrupted.

-

Cellular Signaling Modulation :

- It influences signaling pathways in neuronal cells, affecting neurotransmitter receptor activity and transport mechanisms.

Antioxidant Properties

Studies have indicated that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments. This property may contribute to its neuroprotective effects.

Anticancer Activity

Research has demonstrated that derivatives of this compound possess anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including:

- Activation of caspases

- Modulation of cell cycle regulators

Antimicrobial Activity

The compound has shown potential antimicrobial effects against a range of pathogens, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study indicated that treatment with this compound in animal models resulted in reduced neuronal cell death following induced oxidative stress, highlighting its potential for neuroprotection .

- Anticancer Studies :

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine to minimize unwanted byproducts?

Answer:

Synthetic optimization should focus on controlling reaction conditions (e.g., temperature, stoichiometry) and selecting appropriate catalysts. Evidence from analogous amidine derivatives (e.g., α-phenoxy-N,N-dimethylacetamidine) indicates that bridged ion intermediates may form during reactions with electrophilic agents like DNP (dinitrophenyl), leading to unexpected products . To mitigate this, use kinetic studies (e.g., time-resolved NMR or HPLC) to monitor intermediate formation and adjust reactant ratios. Quantum chemical methods (e.g., DFT calculations) can predict reaction pathways and transition states, aiding in the identification of optimal conditions to suppress side reactions .

Basic Question: How can the structural and electronic properties of this compound be characterized experimentally?

Answer:

Key methods include:

- Spectroscopic Analysis: UV-Vis spectroscopy (λmax ~255 nm for related acetamidine derivatives) to assess electronic transitions .

- Thermodynamic Studies: Differential scanning calorimetry (DSC) to determine melting points and thermal stability.

- Dipole Moment Calculations: Use gas-phase electron diffraction or computational tools (e.g., Gaussian software) to map charge distribution, critical for understanding reactivity .

- X-ray Crystallography: Resolve crystal structures to confirm bond lengths and angles, particularly for the amidine and aminophenyl moieties .

Advanced Question: How do quantum chemical methods enhance the interpretation of this compound's optical and electrochemical properties?

Answer:

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption spectra and redox potentials. For example, studies on N-substituted maleimides show that electron-withdrawing groups on the phenyl ring lower LUMO energies, increasing electrochemical activity . Apply similar workflows to correlate computed parameters (e.g., polarizability, hyperconjugation effects) with experimental data from cyclic voltammetry or spectroelectrochemistry.

Advanced Question: What strategies resolve contradictions in reaction outcomes involving this compound, such as unexpected bridged ion formation?

Answer:

Contradictions arise from competing reaction pathways. For instance, reactions with dibenzyl ketone may yield bridged ions (e.g., 3b instead of 3a) due to steric hindrance or solvent effects . To address this:

- Conduct mechanistic studies using isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.

- Compare kinetic data under varying solvents (polar vs. nonpolar) to identify stabilizing interactions for intermediates.

- Validate hypotheses with computational modeling (e.g., transition state analysis) .

Basic Question: What purity standards and analytical techniques are critical for validating this compound in research settings?

Answer:

- Purity Criteria: ≥98% purity by HPLC or GC-MS, with a distilling range of 164.5–167.5°C for related amidines .

- Chromatographic Methods: Reverse-phase HPLC with UV detection (λ = 254 nm) to separate and quantify impurities.

- Elemental Analysis: Confirm empirical formula (e.g., C14H14N2O3S for analogous acetamides) .

Advanced Question: How can researchers predict the biological activity of this compound derivatives using structure-activity relationships (SAR)?

Answer:

- Pharmacophore Modeling: Map key functional groups (e.g., aminophenyl for hydrogen bonding, dimethylacetamidine for lipophilicity) using software like Schrödinger.

- Enzyme Inhibition Assays: Test derivatives against targets like DNA methyltransferases or kinases, inspired by studies on structurally related N-alkyl/aryl-pyrrolidinones .

- SAR Databases: Cross-reference with analogs (e.g., N-acetyldapsone ) to identify trends in antifungal or antiproliferative activity.

Advanced Question: What are the challenges in synthesizing enantiomerically pure this compound derivatives?

Answer:

Chirality challenges stem from the amidine group’s planar geometry and potential racemization. Strategies include:

- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions.

- Chiral Resolution: Employ diastereomeric salt formation with resolving agents like tartaric acid.

- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., enzymes) with enantioselective steps .

Basic Question: How should researchers handle stability and storage of this compound to ensure reproducibility?

Answer:

- Storage Conditions: -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Stability Monitoring: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC checks.

- Solvent Selection: Use anhydrous DMF or DMSO for stock solutions to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.